molecular formula C5H7NOS B1316288 4-Methoxythiophen-3-amine CAS No. 125605-35-8

4-Methoxythiophen-3-amine

Cat. No. B1316288
CAS RN: 125605-35-8
M. Wt: 129.18 g/mol
InChI Key: WNSRPFDJZXIHOO-UHFFFAOYSA-N
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Description

4-Methoxythiophen-3-amine (4-MTA) is a synthetic compound that has been studied extensively in recent years due to its potential applications in scientific research. 4-MTA is an aromatic compound that is composed of an amine group and a thiophene ring. It is a colorless, water-soluble solid that is structurally similar to other aromatic compounds such as aniline and phenol. 4-MTA has been studied for its potential applications in in vivo and in vitro studies, as well as its biochemical and physiological effects.

Scientific Research Applications

4-Methoxythiophen-3-amine has been studied extensively for its potential applications in scientific research. In vivo studies have used 4-Methoxythiophen-3-amine to study the effects of drugs on the central nervous system, as well as to study the effects of various environmental chemicals on the body. In vitro studies have used 4-Methoxythiophen-3-amine to study the effects of drugs on cell cultures, as well as to study the effects of various environmental chemicals on cell cultures.

In Vivo

In vivo studies have used 4-Methoxythiophen-3-amine to study the effects of drugs on the central nervous system. 4-Methoxythiophen-3-amine has been used to study the effects of drugs such as cocaine, amphetamine, and methamphetamine on the brain. It has also been used to study the effects of environmental chemicals such as lead, mercury, and cadmium on the body.

In Vitro

In vitro studies have used 4-Methoxythiophen-3-amine to study the effects of drugs on cell cultures. 4-Methoxythiophen-3-amine has been used to study the effects of drugs such as cocaine, amphetamine, and methamphetamine on cell cultures. It has also been used to study the effects of environmental chemicals such as lead, mercury, and cadmium on cell cultures.

Biological Activity

4-Methoxythiophen-3-amine has been studied for its potential biological activity. It has been found to have anticonvulsant, anxiolytic, and antidepressant-like effects in animals. It has also been found to have anti-inflammatory and analgesic effects in animals.
Biochemical and Physiological Effects
4-Methoxythiophen-3-amine has been studied for its potential effects on various biochemical and physiological processes. It has been found to modulate the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been found to modulate the activity of various enzymes such as monoamine oxidase, acetylcholinesterase, and cyclooxygenase.

Advantages and Limitations for Lab Experiments

4-Methoxythiophen-3-amine has several advantages and limitations for lab experiments. One of the advantages of 4-Methoxythiophen-3-amine is that it is a water-soluble compound, which makes it easy to handle and store. Another advantage is that it is structurally similar to other aromatic compounds, which makes it easier to study. One of the limitations of 4-Methoxythiophen-3-amine is that it has a low affinity for certain enzymes, which makes it difficult to study certain biochemical processes.

Future Directions

The potential future directions for 4-Methoxythiophen-3-amine research include further studies of its mechanism of action, its biological activity, its biochemical and physiological effects, and its pharmacodynamic effects. Additionally, further studies of its potential applications in in vivo and in vitro studies should be conducted. Finally, further studies of its potential advantages and limitations for lab experiments should be conducted.

properties

IUPAC Name

4-methoxythiophen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c1-7-5-3-8-2-4(5)6/h2-3H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSRPFDJZXIHOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CSC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40566630
Record name 4-Methoxythiophen-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

125605-35-8
Record name 4-Methoxythiophen-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.